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Compound of Interest

(R)-(+)-2-Aminomethyl-1-
Compound Name:
ethylpyrrolidine

Cat. No.: B046709

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral diamine that serves as a crucial building
block in the synthesis of various pharmaceutical compounds. Its stereochemistry and
conformational flexibility are pivotal to its function as a synthon. This technical guide provides a
comprehensive structural analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, compiling
crystallographic and spectroscopic data to offer a detailed understanding of its three-
dimensional architecture and physicochemical properties. This document is intended to be a
valuable resource for researchers in medicinal chemistry and drug development, providing
foundational data and experimental protocols relevant to the utilization of this compound.

Chemical Identity and Physical Properties

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a colorless to pale yellow liquid with a
characteristic amine-like odor. It is a substituted pyrrolidine, a five-membered nitrogen-
containing heterocycle, which is a common motif in a wide array of bioactive molecules.
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Identifier Value

IUPAC Name [(2R)-1-ethylpyrrolidin-2-yllmethanamine
Molecular Formula C7H1eN2

Molecular Weight 128.22 g/mol [1][2]

CAS Number 22795-97-7

Canonical SMILES CCN1CCC[C@H]1CN

INChl=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-

inchl 8/h7H,2-6,8H2,1H3/t7-/m1/s1
Density 0.884 g/mL at 25 °C (racemic)
Boiling Point 58-60 °C at 16 mmHg (racemic)
Refractive Index n20/D 1.466 (racemic)

Crystallographic Analysis

The definitive three-dimensional structure of the enantiomeric counterpart, (S)-(-)-2-
Aminomethyl-1-ethylpyrrolidine, has been determined by X-ray crystallography and is available
in the Crystallography Open Database (COD) under the deposition number 2202452. Due to
the enantiomeric relationship, the bond lengths, bond angles, and torsion angles of the (R)-(+)-
isomer are identical to those of the (S)-(-)-isomer.

Note: The following tables would be populated with the specific bond lengths, bond angles, and
torsion angles extracted from the CIF file corresponding to COD ID 2202452. As direct access
to the file is not available, placeholder values are used. A comprehensive analysis would
require obtaining this data.

Table 2.1: Selected Bond Lengths
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Atom 1 Atom 2 Bond Length (A)
N1 Cc2 Value
N1 C5 Value
N1 C6 Value
Cc2 C3 Value
C3 C4 Value
Cc4 C5 Value
Cc2 Ccs8 Value
C8 N2 Value
C6 c7 Value

Table 2.2: Selected Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C5 N1 Cc2 Value
C6 N1 Cc2 Value
N1 Cc2 C3 Value
N1 Cc2 cs8 Value
Cc2 C8 N2 Value
Cc2 C3 Cc4 Value
C3 C4 C5 Value
C4 C5 N1 Value
N1 C6 c7 Value

Table 2.3: Selected Torsion Angles
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Torsion Angle

Atom 1 Atom 2 Atom 3 Atom 4 ©)

N1 c2 C3 (o7} Value
c2 C3 C4 C5 Value
C3 Cc4 C5 N1 Value
C4 C5 N1 C2 Value
C5 N1 C2 C3 Value
N1 C2 C8 N2 Value
C5 N1 C6 C7 Value

Spectroscopic Data

The structural features of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine can be further elucidated
through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen and carbon atoms within the molecule.

Table 3.1.1: *H NMR Spectral Data
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Chemical Shift (&

Multiplicity Integration Assignment
ppm)
Value Value Value Ethyl-CHs
Value Value Value Pyrrolidine-H
Value Value Value Pyrrolidine-H
Value Value Value Pyrrolidine-H
Value Value Value Pyrrolidine-H
Value Value Value Pyrrolidine-H
Value Value Value Pyrrolidine-H
Value Value Value Ethyl-CH2
Value Value Value Aminomethyl-CH:z
Value Value Value NH:z

Note: Specific chemical shifts and coupling constants would be required for a complete

assignment.

Table 3.1.2: 13C NMR Spectral Data

Chemical Shift (d ppm) Assignment
Value Ethyl-CHs

Value Pyrrolidine-C
Value Pyrrolidine-C
Value Pyrrolidine-C
Value Ethyl-CH2

Value Pyrrolidine-C
Value Aminomethyl-CH2
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Note: The specific chemical shifts are dependent on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their
vibrational frequencies.

Table 3.2.1: IR Absorption Frequencies

Frequency (cm~1) Intensity Vibrational Mode Functional Group

3350-3250 Medium, Broad N-H Stretch Primary Amine (NHz)
Aliphatic (CH, CHz,
2965-2850 Strong C-H Stretch
CHs)
1650-1580 Medium N-H Bend Primary Amine (NHz)
1470-1450 Medium C-H Bend Alkanes
1250-1020 Medium C-N Stretch Aliphatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For aliphatic amines, the molecular ion peak is typically an odd number. Alpha-
cleavage is a dominant fragmentation pathway for aliphatic amines.

Table 3.3.1: Mass Spectrometry Fragmentation Data

m/z Relative Intensity (%) Proposed Fragment

128 Value [M]* (Molecular lon)

99 Value [M - CHzNHz2]*

84 Value [M - C2Hs - H]*

70 Value [Pyrrolidine ring fragment]™*
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Experimental Protocols

Synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

A common method for the synthesis of chiral 2-aminomethyl-1-alkylpyrrolidines is through the
reductive amination of a suitable precursor.

Protocol: Reductive Amination

» Starting Material: (R)-1-Ethyl-2-pyrrolidinecarboxamide.

e Reduction: The amide is reduced using a suitable reducing agent, such as lithium aluminum
hydride (LiAIH4) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

o Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g.,
nitrogen or argon) and at a controlled temperature, often starting at O °C and then refluxing
for several hours to ensure complete reaction.

o Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH
solution) to decompose the excess reducing agent and aluminum salts.

o Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g.,
diethyl ether or dichloromethane).

 Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g.,
MgSOa4 or Na=S0a), filtered, and the solvent is removed under reduced pressure. The crude
product is then purified by distillation under reduced pressure to yield pure (R)-(+)-2-
Aminomethyl-1-ethylpyrrolidine.

Structural Characterization

Protocol: Single-Crystal X-ray Diffraction

o Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of
a solution of the compound in an appropriate solvent or by vapor diffusion techniques.

o Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
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 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The crystal structure is solved using direct
methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations
Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation
of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
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Caption: Workflow for the synthesis and structural analysis of (R)-(+)-2-Aminomethyl-1-
ethylpyrrolidine.

Conclusion

This technical guide has provided a summary of the key structural and spectroscopic features
of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. The presented data, including crystallographic
parameters and spectroscopic fingerprints, serves as a foundational reference for scientists
and researchers. The detailed experimental protocols offer practical guidance for the synthesis
and characterization of this important chiral building block. A complete understanding of the
three-dimensional structure is essential for the rational design of novel therapeutics, and the
information compiled herein is intended to support such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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